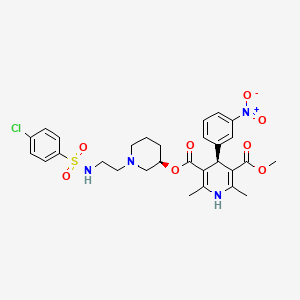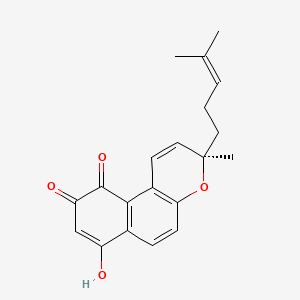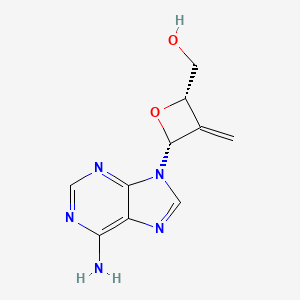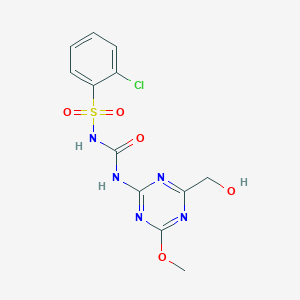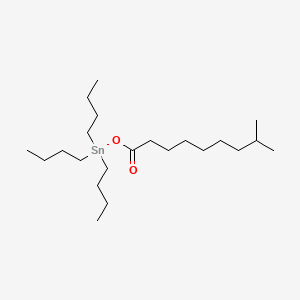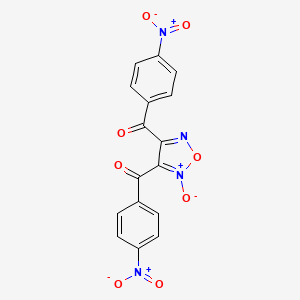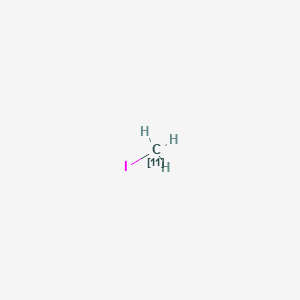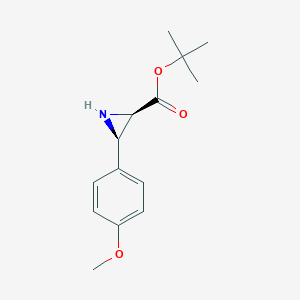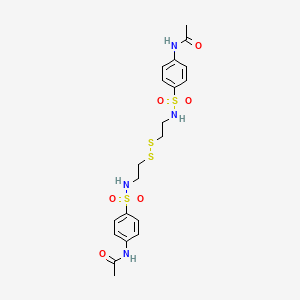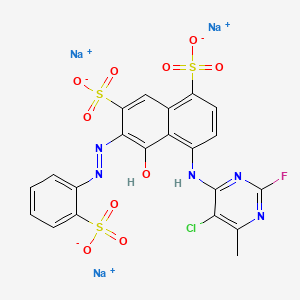
3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium hydrogen sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium hydrogen sulphate is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium hydrogen sulphate typically involves multiple steps. One common method includes the condensation of 1,3,3-trimethyl-2H-indole with an appropriate aldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its potential use as a dye or pigment due to its unique color properties. It may also be used as a precursor for the synthesis of other complex organic molecules.
Biology
In biological research, the compound may be investigated for its potential as a fluorescent marker or probe. Its unique structure allows it to interact with various biological molecules, making it useful in imaging and diagnostic applications.
Medicine
The compound may have potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In industry, the compound may be used in the production of advanced materials, such as polymers or coatings. Its unique properties can enhance the performance of these materials in various applications.
Wirkmechanismus
The mechanism of action of 3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium hydrogen sulphate involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde
- 2-(1,3,3-trimethylindol-2-ylidene)acetaldehyde
Uniqueness
Compared to similar compounds, 3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium hydrogen sulphate stands out due to its unique combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
85283-93-8 |
|---|---|
Molekularformel |
C54H54N4O4S |
Molekulargewicht |
855.1 g/mol |
IUPAC-Name |
9-ethyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]carbazole;sulfate |
InChI |
InChI=1S/2C27H27N2.H2O4S/c2*1-5-29-23-12-8-6-10-20(23)21-18-19(14-16-24(21)29)15-17-26-27(2,3)22-11-7-9-13-25(22)28(26)4;1-5(2,3)4/h2*6-18H,5H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
RSWMCMBZUDHZRB-UHFFFAOYSA-L |
Isomerische SMILES |
CCN1C2=CC=CC=C2C3=C1C=CC(=C3)/C=C/C4=[N+](C5=CC=CC=C5C4(C)C)C.CCN1C2=CC=CC=C2C3=C1C=CC(=C3)/C=C/C4=[N+](C5=CC=CC=C5C4(C)C)C.[O-]S(=O)(=O)[O-] |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C)C5=CC=CC=C51.CCN1C2=C(C=C(C=C2)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C)C5=CC=CC=C51.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


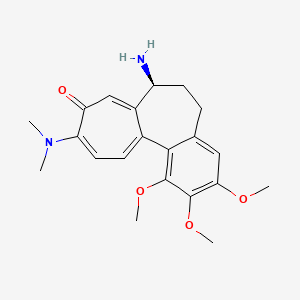
![Tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzothiazole-7,8,9,10-tetracarboxylate](/img/structure/B12792758.png)
